molecular formula C7H15O3PS3 B12810969 O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate CAS No. 70519-66-3

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate

Cat. No.: B12810969
CAS No.: 70519-66-3
M. Wt: 274.4 g/mol
InChI Key: LUDKHDFIHVOJPR-UHFFFAOYSA-N
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Description

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both phosphonodithioate and methoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with ethyl alcohol and methoxycarbonylmethylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of methylphosphonodithioic acid with ethyl alcohol: This step forms the ethyl ester of methylphosphonodithioic acid.

    Addition of methoxycarbonylmethylthiol:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: It is used in biochemical studies to investigate the effects of organophosphate compounds on biological systems.

    Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of normal cellular processes. The molecular targets include enzymes involved in the synthesis and degradation of neurotransmitters, as well as those involved in cellular metabolism.

Comparison with Similar Compounds

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    O-Ethyl methylphosphonothioic acid: This compound has a similar phosphonothioate group but lacks the methoxycarbonylmethylthio group.

    O,O-Dimethyl S-(methoxycarbonyl)methyl phosphorodithioate: This compound has a similar methoxycarbonylmethylthio group but different alkyl groups on the phosphorodithioate moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

70519-66-3

Molecular Formula

C7H15O3PS3

Molecular Weight

274.4 g/mol

IUPAC Name

methyl 2-[[ethoxy(methyl)phosphinothioyl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C7H15O3PS3/c1-4-10-11(3,12)14-6-13-5-7(8)9-2/h4-6H2,1-3H3

InChI Key

LUDKHDFIHVOJPR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)SCSCC(=O)OC

Origin of Product

United States

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